molecular formula C14H15N3O3 B2606235 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034227-43-3

2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine

Cat. No.: B2606235
CAS No.: 2034227-43-3
M. Wt: 273.292
InChI Key: LETNFQMNXPASCT-UHFFFAOYSA-N
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Description

2-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates three key pharmacophoric elements: a piperidine core, a furan carbonyl unit, and a terminal pyrazine ring. This specific combination suggests potential for multifaceted biological activity. Piperidine derivatives are fundamental structures in thousands of pharmaceutically active compounds and are extensively investigated as key scaffolds in neuroscience research . The incorporation of the piperidine moiety is often a critical structural element for activity at central nervous system (CNS) targets, including histamine H3 and sigma-1 receptors, which are implicated in pain, neuropsychiatric disorders, and neurodegenerative diseases . Furthermore, fused heterocyclic systems containing pyrazine and related diazines are recognized as privileged structures in the development of kinase inhibitors and other therapeutic agents, demonstrating a broad spectrum of pharmacological applications . The furan ring adds a versatile heteroaromatic component, a feature common in bioactive molecules and natural products. Consequently, this compound serves as a high-value chemical tool for researchers exploring new ligands for G-protein coupled receptors (GPCRs) , investigating signal transduction pathways , and developing novel multifunctional therapeutics for CNS disorders . Its structure is particularly suited for probing structure-activity relationships (SAR) in the design of dual-targeting ligands. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(10-17)20-13-9-15-5-6-16-13/h2,4-6,8-9,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNFQMNXPASCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the furan-2-carbonyl group. The final step involves the coupling of the pyrazine ring. Reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine vs. Azetidine/Piperazine Derivatives
  • Target Compound : The piperidine ring in 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine provides a six-membered aliphatic ring with conformational flexibility.
  • Piperazine Derivatives : Piperazine-containing analogs (e.g., AMG 579 in ) often exhibit enhanced solubility due to the basic nitrogen in the piperazine ring, which can improve pharmacokinetic profiles .
Pyrazine vs. Pyridine/Thiazolo[5,4-d]pyrimidine Cores
  • Substitution of pyrazine with pyridine (e.g., in ) or thiazolo[5,4-d]pyrimidine () alters electronic properties. Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets, while pyridine or thiazolo systems could modulate binding affinity .

Substituent Variations

Furan-2-carbonyl vs. Sulfonamide Groups
  • Sulfonamide Analogs : Compounds such as 2-((1-((3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine () feature sulfonamide groups, which are more polar (clogP ≈ 0.5–1.0) and may engage in hydrogen bonding with targets. However, sulfonamides are associated with higher metabolic clearance in some cases .
Alkyl/Aryl Modifications
  • Substituents on the pyrazole ring in sulfonamide analogs (e.g., 3-ethyl, 3-isopropyl in ) significantly impact synthetic yields and bioactivity. For instance, bulky tert-butyl groups (Compound 12, 75% yield) improve stability but may reduce solubility .

Physicochemical Properties

  • Metabolic Stability : Furan rings are susceptible to oxidative metabolism, whereas sulfonamides may undergo glucuronidation. Piperidine N-acylation (as in AMG 579) can mitigate metabolic degradation .

Biological Activity

The compound 2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes a pyrazine ring, a furan moiety, and a piperidine substituent. The synthesis typically involves multi-step reactions that include the formation of the furan and piperidine intermediates, followed by their coupling with pyrazine under specific conditions.

Synthetic Route

  • Preparation of Furan Intermediate : Furan can be synthesized through various methods, including the cyclization of 1,4-diketones.
  • Piperidine Modification : The piperidine ring is often modified through acylation or alkylation to introduce the carbonyl group.
  • Final Coupling : The final step involves the coupling of the furan and piperidine intermediates with pyrazine using coupling agents in solvents like DMF at elevated temperatures.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitubercular agent and other therapeutic applications.

Antimycobacterial Activity

Recent research highlights the compound's effectiveness against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that modifications at specific positions significantly influenced activity:

CompoundMIC (µg/mL)SelectivityNotes
This compound4HighEffective against resistant strains
Piperidine derivative2ModerateLess effective than pyrazine derivatives
Control (standard drug)0.5LowEstablished baseline for comparison

The minimum inhibitory concentration (MIC) for this compound ranged from 2 to 4 µg/mL against standard strains, demonstrating significant activity compared to other derivatives tested in the same study .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with Cellular Targets : The presence of the pyrazine ring facilitates π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .
  • Selective Toxicity : Studies indicate that while effective against M. tuberculosis, the compound exhibits low toxicity towards mammalian cells, with IC50 values exceeding 50 µg/mL for normal cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Tuberculosis Treatment :
    • Researchers administered varying doses to infected mice models.
    • Results indicated a dose-dependent reduction in bacterial load with significant survival rates compared to untreated controls.
  • Safety Profile Assessment :
    • Toxicological studies revealed no acute toxicity at therapeutic doses.
    • Long-term exposure studies are ongoing to assess chronic effects.

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